Chitin synthase inhibitor 10

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

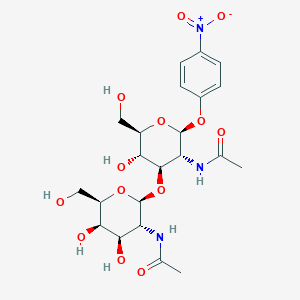

キチン合成酵素阻害剤 10は、キチン合成酵素という酵素を標的とし、特異的に阻害する化合物です。キチン合成酵素は、キチンの合成を担っており、キチンは菌類の細胞壁と昆虫の外骨格の重要な構造成分です。 この酵素を阻害することにより、キチン合成酵素阻害剤 10はキチンの形成を阻害し、抗真菌剤および殺虫剤としての用途において貴重なツールとなります .

準備方法

合成経路および反応条件

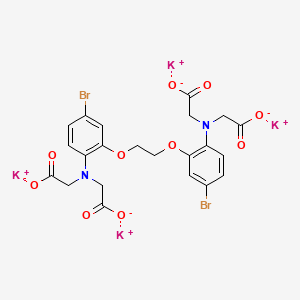

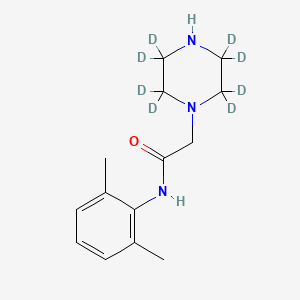

キチン合成酵素阻害剤 10の合成は、通常、マレイミド化合物の使用を伴います。 これらの化合物は、β-(1,4)-結合したN-アセチルグルコサミンユニットの形成を含む一連の化学反応によって設計および合成されます . 反応条件は、多くの場合、UDP活性化N-アセチルグルコサミンを糖供与体として使用し、キチン合成酵素によって重合されます .

工業的生産方法

キチン合成酵素阻害剤 10の工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 プロセスには、クライオ電子顕微鏡などの高度な技術を使用して、阻害剤と複合したキチン合成酵素の構造を決定し、原子レベルでの阻害メカニズムについての洞察を提供することが含まれます .

化学反応の分析

反応の種類

キチン合成酵素阻害剤 10は、次のようなさまざまな化学反応を受けます。

酸化: この反応は、酸化する剤を使用して、酸素の添加または水素の除去を伴います。

還元: この反応は、還元剤を使用して、水素の添加または酸素の除去を伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、水酸化物イオンなどの求核試薬などがあります。 反応条件は、目的の生成物に応じて異なりますが、多くの場合、制御された温度とpHレベルを伴います .

生成される主な生成物

科学研究への応用

キチン合成酵素阻害剤 10は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Chitin synthase inhibitor 10 has a wide range of scientific research applications, including:

作用機序

キチン合成酵素阻害剤 10は、キチン合成酵素の活性部位に結合して作用し、酵素がキチン中のβ-(1,4)-グリコシド結合の形成を触媒することを阻害します . この阻害は、キチンの合成を阻害し、真菌の細胞壁を弱体化させ、昆虫の外骨格を損なうことになります。 関連する分子標的と経路には、UDP活性化N-アセチルグルコサミンとキチン伝達膜チャネルが含まれます .

類似化合物の比較

キチン合成酵素阻害剤 10は、キチン合成酵素を特異的に標的とするという点でユニークであり、キチンの合成を阻害する上で非常に効果的です。類似の化合物には次のようなものがあります。

ポリオキシンB: 作用機序は類似していますが、構造特性が異なる別のキチン合成酵素阻害剤.

ニコミシン: キチン合成酵素も標的とする化合物ですが、結合親和性と阻害プロファイルが異なります.

イサブコンナゾール: キチンの合成を標的とする抗真菌剤ですが、より幅広い活性スペクトルを持っています.

これらの化合物は、キチン合成酵素に対する阻害効果において類似性を共有していますが、化学構造、結合親和性、および特定の用途においては異なります .

類似化合物との比較

Chitin synthase inhibitor 10 is unique in its specific targeting of chitin synthase, making it highly effective in inhibiting chitin synthesis. Similar compounds include:

Polyoxin B: Another chitin synthase inhibitor with a similar mechanism of action but different structural properties.

Nikkomycin: A compound that also targets chitin synthase but has a different binding affinity and inhibitory profile.

Isavuconazole: An antifungal agent that targets chitin synthesis but with a broader spectrum of activity.

These compounds share similarities in their inhibitory effects on chitin synthase but differ in their chemical structures, binding affinities, and specific applications .

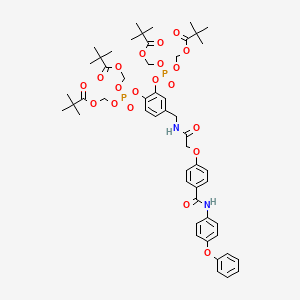

特性

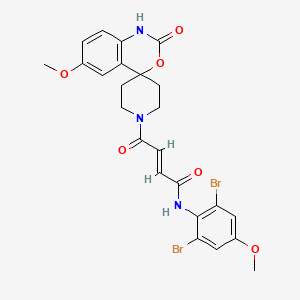

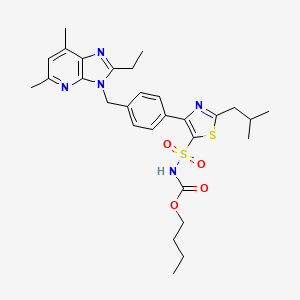

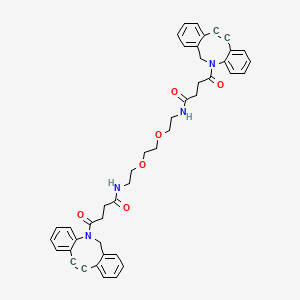

分子式 |

C24H23Br2N3O6 |

|---|---|

分子量 |

609.3 g/mol |

IUPAC名 |

(E)-N-(2,6-dibromo-4-methoxyphenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |

InChI |

InChI=1S/C24H23Br2N3O6/c1-33-14-3-4-19-16(11-14)24(35-23(32)27-19)7-9-29(10-8-24)21(31)6-5-20(30)28-22-17(25)12-15(34-2)13-18(22)26/h3-6,11-13H,7-10H2,1-2H3,(H,27,32)(H,28,30)/b6-5+ |

InChIキー |

DTCGATPUSSPYTQ-AATRIKPKSA-N |

異性体SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4Br)OC)Br |

正規SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4Br)OC)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)